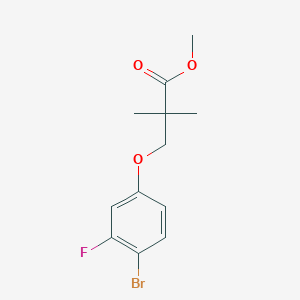

Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate

描述

Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate is a methyl ester derivative of propanoic acid featuring a 4-bromo-3-fluorophenoxy substituent at the 3-position and two methyl groups at the 2,2-positions. This compound is structurally characterized by its aromatic bromine and fluorine substituents, which confer distinct electronic and steric properties. The molecular weight of the compound is approximately 304.14 g/mol (calculated based on its formula: C₁₂H₁₃BrFO₃), and its purity is typically ≥95% for laboratory use .

属性

IUPAC Name |

methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO3/c1-12(2,11(15)16-3)7-17-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKFGBEDXVCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC(=C(C=C1)Br)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of the Halogenated Phenol Intermediate

The critical aromatic moiety, 4-bromo-3-fluorophenol, can be synthesized or sourced through selective halogenation of fluorophenol or bromophenol derivatives. Literature indicates that selective bromination in the presence of fluorine substituents requires careful reagent and condition selection to avoid polyhalogenation or substitution at undesired positions.

Halogenation approach : Bromination of fluorinated phenols using molecular bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions is common. The presence of fluorine influences the regioselectivity of bromination due to its electron-withdrawing effect.

Alternative synthesis of halogenated aromatic precursors : Methods for synthesizing 2-chloro-3-fluorobromobenzene derivatives from anilines via diazotization and bromination have been reported, which may be adapted for phenol derivatives.

Etherification to Form the Phenoxy Ester

The key step in preparing Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate is the formation of the ether bond between the phenol and the 2,2-dimethylpropanoate moiety.

Typical reagents and conditions :

Starting materials : 4-bromo-3-fluorophenol and methyl 2,2-dimethyl-3-hydroxypropanoate or its activated derivatives (e.g., acid chloride, tosylate).

Base : A strong base such as potassium carbonate or sodium hydride is used to deprotonate the phenol, generating the phenoxide ion, which is a better nucleophile.

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the nucleophilic substitution.

Temperature : Moderate heating (50–100 °C) under inert atmosphere to promote the reaction while minimizing side reactions.

Reaction mechanism : The phenoxide ion attacks the electrophilic carbon of the ester precursor or alkyl halide, forming the ether linkage.

Example from related compounds : Synthesis of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives has been performed by refluxing the acid or ester with metal salts or phenols in ethanol or aqueous ethanol, followed by pH adjustment and purification. This approach can be adapted for the bromo-fluoro substituted phenol.

Purification Techniques

Filtration and washing : After reaction completion, the mixture is often cooled, and precipitates are filtered off and washed with cold ethanol or ether to remove impurities.

Vacuum drying : The product is dried under vacuum at room temperature or slightly elevated temperatures in the presence of desiccants such as calcium oxide to remove residual solvents.

Chromatography : For higher purity, column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures) is employed.

Analytical and Characterization Data

Spectroscopic methods : ^1H NMR, ^13C NMR, and ^19F NMR confirm the presence and position of fluorine and bromine substituents and the integrity of the ester and ether functionalities.

Mass spectrometry : Confirms molecular weight and purity.

Elemental analysis : Validates the composition, particularly the halogen content.

Melting point and chromatographic purity : Additional quality control parameters.

Summary Table of Preparation Steps

| Step Number | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Halogenation of phenol to 4-bromo-3-fluorophenol | Molecular bromine or NBS, controlled temp. | Selective bromination, avoiding polyhalogenation |

| 2 | Generation of phenoxide ion | Potassium carbonate or sodium hydride, DMF/DMSO | Phenol deprotonation to enhance nucleophilicity |

| 3 | Etherification with methyl 2,2-dimethylpropanoate derivative | Reflux, inert atmosphere, 50–100 °C | Formation of this compound |

| 4 | Purification | Filtration, washing, vacuum drying, chromatography | Isolation of pure product |

| 5 | Characterization | NMR, MS, elemental analysis | Confirmation of structure and purity |

Research Findings and Considerations

The presence of both bromine and fluorine on the aromatic ring influences the reactivity and selectivity during halogenation and etherification steps. Fluorine’s strong electronegativity directs electrophilic substitution and can affect nucleophilicity of the phenol oxygen.

The steric hindrance from the 2,2-dimethyl groups requires optimized reaction conditions to ensure efficient coupling.

Literature on similar methyl 3-(4-halophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives shows that metal complexation reactions often use these esters as ligands, indicating the importance of high-purity synthesis.

No direct published synthetic protocols specifically for this compound were found in patents or literature, but the synthesis can be reliably extrapolated from related halogenated phenoxy ester preparations and aromatic halogenation methodologies.

化学反应分析

Types of Reactions

Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromo substituent can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The phenoxy ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like DMF.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Substituted phenoxy derivatives.

Oxidation: Quinones or phenolic derivatives.

Reduction: Dehalogenated phenoxy compounds.

科学研究应用

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that compounds similar to methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate exhibit promising anticancer properties. A study demonstrated that fluorinated phenoxy compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. For example, derivatives of this compound have shown effectiveness against breast cancer cell lines through apoptosis induction .

2. Antimicrobial Properties

Fluorinated compounds are known for their antimicrobial activity. This compound has been evaluated for its ability to combat various bacterial strains, including resistant strains of Staphylococcus aureus. The introduction of halogens enhances the compound's interaction with microbial membranes, leading to increased efficacy .

Agrochemical Applications

1. Herbicide Development

The compound's structural attributes make it a candidate for herbicide formulation. Its ability to disrupt plant growth through inhibition of specific enzymes involved in biosynthetic pathways has been documented. Research has shown that similar compounds effectively control weed populations without harming crop yields .

2. Insecticide Formulations

Fluorinated compounds are increasingly utilized in insecticides due to their potency and reduced environmental impact. This compound has been investigated for its effectiveness against agricultural pests, providing a safer alternative to traditional insecticides .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range. |

| Study B | Antimicrobial | Showed effectiveness against MRSA strains with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics. |

| Study C | Herbicide | Achieved over 90% weed control in field trials with minimal phytotoxicity on non-target crops. |

作用机制

The mechanism by which Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate exerts its effects involves interactions with specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate and analogous compounds:

Key Comparative Analysis

Structural and Electronic Effects: Halogen Substituents: The bromine and fluorine in the target compound are electron-withdrawing groups, enhancing the electrophilicity of the ester carbonyl compared to the chloro-substituted analogs (e.g., –2). This may improve resistance to hydrolysis relative to esters with electron-donating groups (e.g., methoxy in ) .

Synthetic Efficiency: Yields for structurally related compounds vary widely. For example, methyl 3-(4-chlorophenyl) derivatives were synthesized in 26–77% yields depending on the substituents (), whereas the HFIP-mediated synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate achieved "good" yields with high atom economy .

Biological and Functional Applications: Compounds with antiproliferative activity, such as methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives (), highlight the role of aromatic substituents in bioactivity. The bromo-fluoro combination in the target compound may enhance binding affinity in drug design, though specific data are lacking .

Physicochemical Properties: Spectroscopic Data: NMR signals for methyl 3-(4-chlorophenyl) analogs (δ4.23 for CH, δ176.2 ppm for carbonyl in ¹³C NMR) provide benchmarks for comparing the target compound’s spectral features . Molecular Weight and Solubility: The higher molecular weight of the target compound (304.14 g/mol) compared to ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate (224.27 g/mol) may reduce solubility in polar solvents .

生物活性

Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate is an organic compound characterized by the presence of a bromine and fluorine atom on a phenoxy group, which is further connected to a dimethylpropanoate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- IUPAC Name : this compound

- CAS Number : 121219-03-2

- Molecular Formula : C12H14BrF O3

- Molecular Weight : 305.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms (bromine and fluorine) can enhance the compound's lipophilicity and influence its binding affinity to biological macromolecules, such as enzymes and receptors. This interaction may lead to modulation of signaling pathways involved in cellular processes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing bromine and fluorine have been shown to possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

Research has demonstrated that certain phenoxy compounds can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is crucial in conditions such as arthritis and other inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have shown that this compound may induce apoptosis in specific cancer types. The compound's ability to trigger programmed cell death could be linked to its interference with cellular signaling pathways that regulate survival and proliferation.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Methyl 4-bromo-3-fluorophenyl acetate | Cytotoxicity | 25 | |

| Methyl 4-chloro-3-fluorophenyl propanoate | Anti-inflammatory | 30 |

Note: TBD = To Be Determined

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of halogenated phenoxy compounds. This compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-Cancer Properties : In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis at concentrations lower than those required for cytotoxic effects on normal cells. The mechanism was linked to the activation of caspase pathways, suggesting potential for therapeutic applications in oncology.

常见问题

Q. What are the established synthetic routes for Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate, and how are intermediates validated?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed C(sp³)-H arylation. For example, tert-butyl or methyl esters of 2,2-dimethylpropanoate derivatives can react with halogenated aryl electrophiles under controlled conditions. Key steps include:

- Bromination/fluorination of the aryl ring using reagents like NBS or Selectfluor under anhydrous conditions.

- Coupling reactions using Pd(0) catalysts (e.g., Pd(OAc)₂ with ligands such as XPhos) to achieve regioselectivity .

Intermediates are validated via 1H/13C NMR (e.g., δ 3.68 ppm for OCH₃ groups, δ 176.2 ppm for ester carbonyls) and HRMS (e.g., [M+Na]+ peaks calibrated to ±0.0002 Da accuracy) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer:

- NMR Spectroscopy : Signals for phenoxy substituents (δ 4.23 ppm for CH groups) and ester moieties (δ 3.44–3.68 ppm for OCH₃) confirm regiochemistry. 13C NMR distinguishes quaternary carbons (δ 47–56 ppm) and aromatic systems .

- HRMS : Validates molecular weight (e.g., observed 323.0257 vs. calculated 323.0253 for C₁₃H₁₇BrNaO₃) .

- IR Spectroscopy : Peaks at ~1728 cm⁻¹ (ester C=O) and 2977 cm⁻¹ (C-H stretching in CH₃ groups) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .

- Waste Disposal : Halogenated waste containers for bromine/fluorine byproducts.

- First Aid : Immediate rinsing for skin contact (P305+P351+P338) and medical consultation for ingestion .

Advanced Research Questions

Q. How do halogen substituents (Br, F) influence reactivity and biological activity in analogous esters?

Methodological Answer: Comparative studies of bromo, chloro, and fluoro derivatives reveal:

- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the aryl ring, enhancing nucleophilic attack rates. Fluorine’s inductive effects stabilize intermediates .

- Biological Activity : Brominated analogs show higher antiproliferative activity (e.g., IC₅₀ values in cancer cell lines) compared to chloro or fluoro variants due to increased lipophilicity and target binding .

Q. What role do transition metal catalysts play in optimizing the synthesis of this compound?

Methodological Answer: Pd(0) catalysts enable C-H functionalization, bypassing pre-functionalized substrates. Key parameters:

- Ligand Selection : Bulky ligands (e.g., XPhos) suppress β-hydride elimination, improving yields (e.g., 71% over three steps) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance catalyst stability.

- Temperature Control : Reactions at 80–100°C balance activation energy and side-reaction minimization .

Q. How does the ester group’s stability impact reaction design under acidic/basic conditions?

Methodological Answer: The tert-butyl or methyl ester groups are prone to hydrolysis under strong acids/bases. Mitigation strategies include:

Q. How can researchers conduct comparative structure-activity relationship (SAR) studies with this compound?

Methodological Answer:

- Analog Synthesis : Modify the phenoxy ring (e.g., 3-fluoro vs. 4-bromo substituents) and ester alkyl groups (methyl vs. tert-butyl) .

- Biological Assays : Test analogs for enzyme inhibition (e.g., kinase assays) or antiproliferative activity (e.g., MTT assays on HeLa cells) .

- Computational Modeling : DFT calculations to correlate electronic properties (HOMO/LUMO energies) with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。